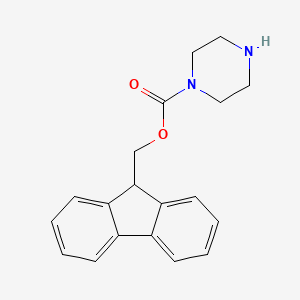

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate

Description

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate (CAS 1187930-73-9) is a fluorenylmethyl-protected piperazine derivative. Its structure combines a fluorenylmethyl (Fmoc) group with a piperazine ring, enabling applications in peptide synthesis and medicinal chemistry. Key features include:

- Chemical Formula: C₂₀H₂₂N₂O₂.

- Stereochemistry: The (2R)-2-methyl configuration introduces chirality, influencing biological interactions and synthetic pathways .

- Physicochemical Properties: The Fmoc group enhances solubility in organic solvents (e.g., dichloromethane, acetone), while the piperazine moiety contributes basicity via its nitrogen atoms .

- Applications: Widely used as a building block for PROTACs (PROteolysis-TArgeting Chimeras), fluorescent ligands, and peptide intermediates due to its stability and orthogonal protecting group compatibility .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBLLBMXRTZBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate typically involves the reaction of fluorenylmethanol with piperazine in the presence of a suitable carboxylating agent. One common method involves the use of fluorenylmethanol and piperazine in a solvent such as dichloromethane, with the addition of a carboxylating agent like di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate undergoes various chemical reactions, including:

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides forms amides.

Alkylation: The piperazine nitrogen atoms can undergo alkylation reactions with alkyl halides or alkylating agents.

N-Deprotection: The fluorenyl group can be removed using suitable reagents and conditions, such as acid-catalyzed hydrolysis or hydrogenation.

Common Reagents and Conditions

Hydrolysis: Acid or base, water, heat.

Acylation: Acyl chlorides or anhydrides, base, solvent.

Reduction: LiAlH4 or NaBH4, solvent.

Alkylation: Alkyl halides, base, solvent.

N-Deprotection: Acid, hydrogenation catalyst.

Major Products Formed

Hydrolysis: (9H-Fluoren-9-yl)methyl piperazine-1-carboxylic acid.

Acylation: (9H-Fluoren-9-yl)methyl piperazine-1-acetate.

Reduction: (9H-Fluoren-9-yl)methyl piperazine-1-carbinol.

Alkylation: Various N-alkylated piperazine derivatives.

N-Deprotection: Piperazine derivatives without the fluorenyl group.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine Derivatives with Fluorenylmethyl Modifications

Key Observations :

- Hydrochloride Salts (e.g., CAS 215190-22-0) improve solubility in polar solvents and stability during storage .

- Acetic Acid Derivatives (e.g., CAS 180576-05-0) enable conjugation with biomolecules via carboxylate groups .

- Stereoisomers exhibit divergent biological activities. For example, the (R)-isomer (CAS 1187930-73-9) shows higher regioselectivity in PROTAC synthesis compared to the (S)-isomer .

Piperazine Derivatives with Alternative Protecting Groups

Key Observations :

Piperazine Derivatives with Functionalized Side Chains

Biological Activity

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate, a compound with significant structural complexity, is gaining attention in medicinal chemistry due to its potential biological activities. Characterized by a fluorenyl group linked to a piperazine moiety, this compound exhibits properties that may influence various biological pathways, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 344.84 g/mol. The compound's structure includes:

- Fluorenyl group : A polycyclic aromatic hydrocarbon that enhances lipophilicity.

- Piperazine ring : Known for its ability to interact with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can lead to significant pharmacological effects, such as anxiolytic and antidepressant properties.

Interaction Studies

Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems .

Biological Activity and Applications

This compound has been explored for various biological activities:

- Antidepressant Effects : Preliminary studies suggest potential anxiolytic and antidepressant properties due to its interaction with serotonin receptors.

- Cytochrome P450 Inhibition : The compound's ability to inhibit CYP enzymes positions it as a relevant subject in drug interaction studies.

- Neuropharmacology : Its structural features suggest applications in the development of therapeutic agents targeting neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fluoxetine | Fluorinated phenyl group, piperazine | Antidepressant |

| Piperazine derivatives | Various substitutions on piperazine | Anxiolytic effects |

| Carbamazepine | Dibenzoazepine structure | Anticonvulsant |

The uniqueness of this compound lies in its specific combination of aromatic and aliphatic characteristics, potentially leading to distinct pharmacological properties compared to traditional piperazine derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Study on Neurotransmitter Interaction : Research indicates that the compound exhibits binding affinity towards serotonin receptors, suggesting potential antidepressant effects.

- Cytochrome P450 Interaction Study : A study highlighted the compound's ability to inhibit CYP enzymes, which could impact drug metabolism significantly .

- Pharmacokinetic Analysis : Investigations into the pharmacokinetics revealed that the presence of the fluorenyl group enhances solubility and bioavailability compared to other compounds in its class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.